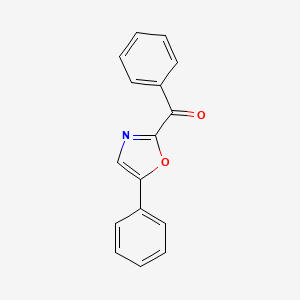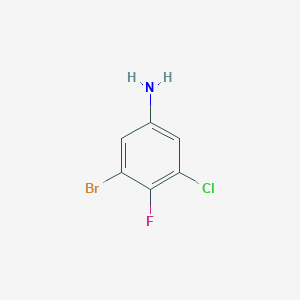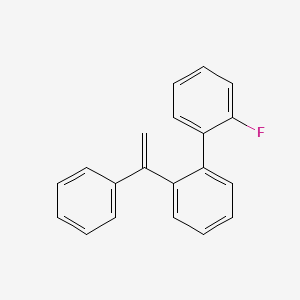
2-Fluoro-2'-(1-phenylethenyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl is an organic compound with the molecular formula C20H15F It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluoro group and a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with phenylacetylene in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of 2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s lipophilicity and binding affinity to target proteins. The phenylethenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobiphenyl: Lacks the phenylethenyl group, making it less versatile in certain applications.
2-Phenylethenylbiphenyl: Lacks the fluoro group, which may reduce its binding affinity and biological activity.
2-Bromo-2’-(1-phenylethenyl)-1,1’-biphenyl: Similar structure but with a bromo group instead of a fluoro group, which can alter its reactivity and properties.
Uniqueness
2-Fluoro-2’-(1-phenylethenyl)-1,1’-biphenyl is unique due to the presence of both the fluoro and phenylethenyl groups, which confer distinct chemical and biological properties. The fluoro group enhances its stability and binding affinity, while the phenylethenyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C20H15F |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
1-fluoro-2-[2-(1-phenylethenyl)phenyl]benzene |
InChI |
InChI=1S/C20H15F/c1-15(16-9-3-2-4-10-16)17-11-5-6-12-18(17)19-13-7-8-14-20(19)21/h2-14H,1H2 |
Clé InChI |
QNCRZJSZMWWJGM-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


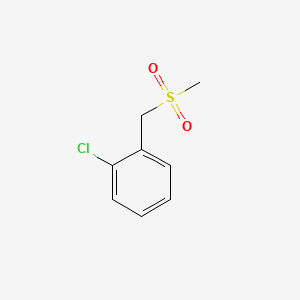
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
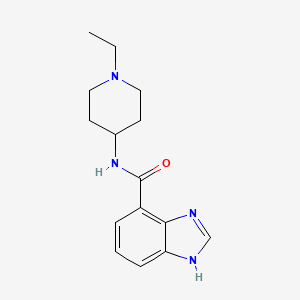
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
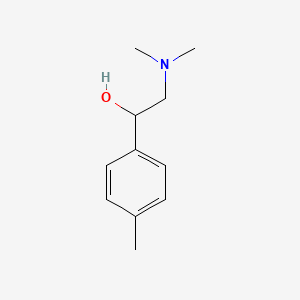
![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
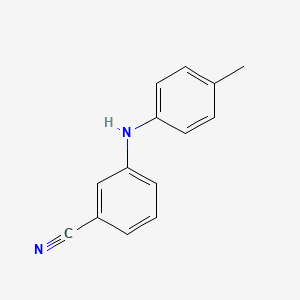

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)

